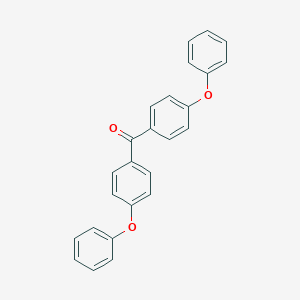

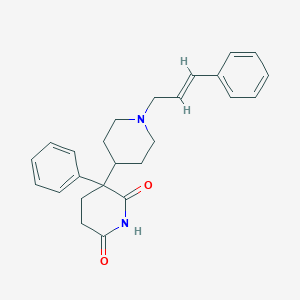

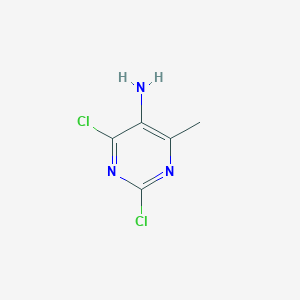

![molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1](/img/structure/B77070.png)

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

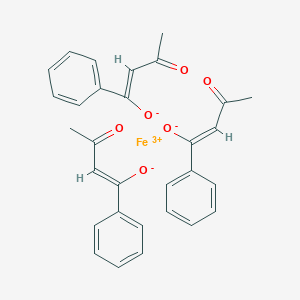

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C6H6N4S6 and its molecular weight is 326.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. These compounds are significant in bioorganic and medicinal chemistry due to their potential as analgesic and anti-inflammatory agents. The structural modification and synthesis of new thiadiazole-containing molecules have been a focus, aiming to optimize their "drug-like" characteristics through SAR, QSAR analysis, and molecular docking (Koval et al., 2022).

Synthesis Strategies

The synthesis of thiadiazolotriazines, which involve thiadiazole as a precursor or component, highlights the chemical versatility and the role of thiadiazole derivatives in creating novel biologically active compounds. This synthesis strategy underlines the importance of thiadiazole structures in medicinal chemistry as intermediates for developing new therapeutic agents (Abdel-Wahab, 2017).

Pharmacological Potential

The diverse pharmacological potential of 1,3,4-thiadiazole and its derivatives, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, has been extensively reviewed. These compounds' ability to be chemically modified allows them to be crucial pharmacophores for drug development (Lelyukh, 2019).

Antimicrobial Activity

Research focusing on the antimicrobial properties of 1,3,4-thiadiazole derivatives underlines their significance in developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights into designing effective antimicrobial therapies (Alam, 2018).

Antioxidant and Antiradical Activity

Thiadiazole derivatives, specifically those with open thiogroup, have shown promising antioxidant and antiradical activities. They contribute positively to biochemical processes, offering potential therapeutic benefits for patients exposed to high doses of radiation, highlighting their importance in developing radioprotective agents (Kaplaushenko, 2019).

Mechanism of Action

Mode of Action

It is known that thiadiazole derivatives can interact with biological targets through the formation of covalent bonds, primarily due to the presence of a mercapto group .

Pharmacokinetics

Its molecular weight of 326.53 suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities , suggesting that this compound might also have similar effects.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, the compound’s reactivity might be affected by the pH of the environment

Properties

IUPAC Name |

5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJDOURKFUWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370770 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-54-1 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.